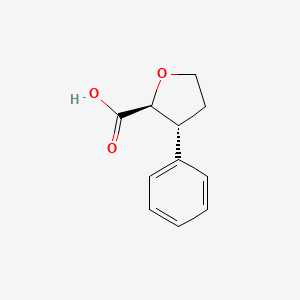![molecular formula C9H11BrO B6600983 [(1S)-2-bromo-1-methoxyethyl]benzene CAS No. 22810-55-5](/img/structure/B6600983.png)
[(1S)-2-bromo-1-methoxyethyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(1S)-2-bromo-1-methoxyethyl]benzene, also known as 1-bromo-2-methoxyethylbenzene, is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid with a sweet, aromatic odor, and is highly soluble in many organic solvents. This compound is typically used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions.
科学研究应用
[(1S)-2-bromo-1-methoxyethyl]benzene is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions. Additionally, this compound is used in the synthesis of a variety of other organic compounds, such as 1,4-dibromobutane, 1-bromo-2-chloroethane, and 1-bromo-2-fluoroethane.
作用机制
The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene is not well understood. However, it is known that this compound acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles to form a new bond. In addition, this compound can act as a Lewis acid, meaning that it can accept an electron pair from a Lewis base, such as an amine or an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound is known to be toxic and can cause skin, eye, and respiratory irritation. Additionally, this compound has been found to be a mutagen and can cause genetic mutations in cells. Therefore, it is important to take proper safety precautions when handling this compound.
实验室实验的优点和局限性
The advantages of using [(1S)-2-bromo-1-methoxyethyl]benzene in laboratory experiments include its low cost, its availability in bulk, and its high solubility in many organic solvents. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin, eye, and respiratory irritation. Therefore, it is important to take proper safety precautions when handling this compound.
未来方向
Future research on [(1S)-2-bromo-1-methoxyethyl]benzene should focus on further elucidating its mechanism of action, exploring its potential uses in pharmaceutical synthesis, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential for using this compound as a starting material for the synthesis of other organic compounds.
合成方法
The synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene is typically achieved through a two-step process. The first step involves the reaction of ethylbenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of [(1S)-2-bromo-1-methoxyethyl]benzenethoxyethylbenzene and sodium bromide as a by-product. The second step involves the removal of the sodium bromide by-product through distillation.
属性
IUPAC Name |
[(1S)-2-bromo-1-methoxyethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

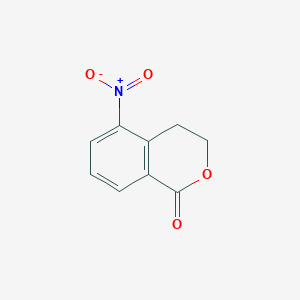
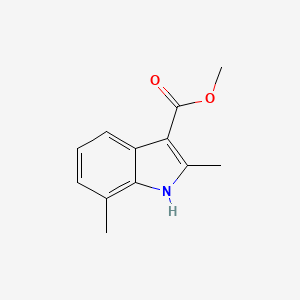
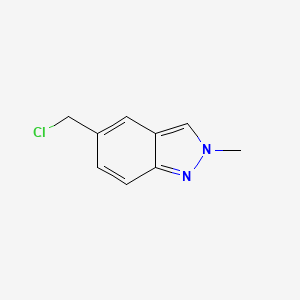
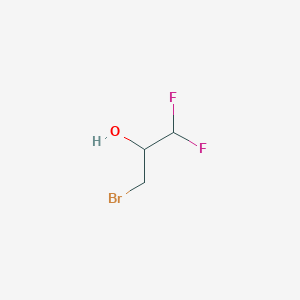
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![rac-(3aR,9bS)-2-benzyl-1H,2H,3H,3aH,4H,5H,9bH-benzo[e]isoindole-3a-sulfonyl fluoride](/img/structure/B6600951.png)
![10,14-dihydroxy-2-oxa-11,13-diazapentacyclo[11.7.0.0^{3,11}.0^{4,9}.0^{15,20}]icosa-4,6,8,15,17,19-hexaen-12-one](/img/structure/B6600961.png)
![tert-butyl (1S,5R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600965.png)
![rac-[(1R,2R)-1-amino-5-bromo-2,3-dihydro-1H-inden-2-yl]methanol, cis](/img/structure/B6600969.png)
![rel-tert-butyl (4aR,8aS)-octahydro-2H-pyrido[4,3-b]morpholine-4-carboxylate](/img/structure/B6600976.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
